1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one
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Overview
Description
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one is a spirocyclic compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of a suitable quinoline derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing catalysts and automated systems to streamline the synthesis and purification steps.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogenated derivatives can be synthesized using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one, each with distinct chemical and physical properties.
Scientific Research Applications
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound in the study of spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dioxolane-2,5’-tetramethyl-hexahydro-3’,9’-methanonaphthalene]
- Spiro[1,3-dioxolane-2,1’-naphthalen]-6’-one
- Spiro[1,3-dioxolane-2,1’-indolizine]-7’-acetic acid
Uniqueness
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one stands out due to its specific combination of the dioxolane and tetrahydroquinoline rings, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2H,3-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJILKSBZWGQKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NC(=O)C=C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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